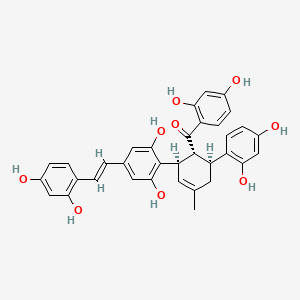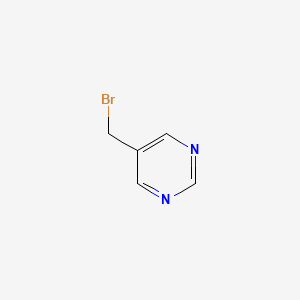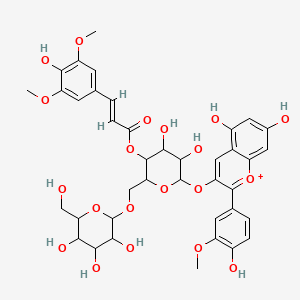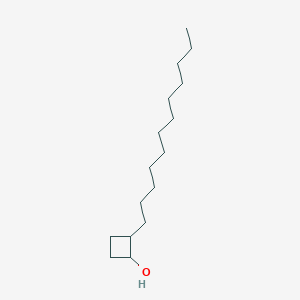![molecular formula C18H18I3NO4 B1257102 2-Amino-3-[4-(4-hydroxy-3-iodo-5-propan-2-ylphenoxy)-3,5-diiodophenyl]propanoic acid CAS No. 62901-32-0](/img/structure/B1257102.png)
2-Amino-3-[4-(4-hydroxy-3-iodo-5-propan-2-ylphenoxy)-3,5-diiodophenyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-[4-(4-hydroxy-3-iodo-5-propan-2-ylphenoxy)-3,5-diiodophenyl]propanoic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple iodine atoms and a phenoxy group, making it a subject of interest in medicinal chemistry and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-[4-(4-hydroxy-3-iodo-5-propan-2-ylphenoxy)-3,5-diiodophenyl]propanoic acid typically involves multiple steps, including iodination, phenoxy group introduction, and amino acid formationThe final step involves the formation of the amino acid moiety through a series of reactions including nitration, reduction, and amination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for iodination and alkylation steps, ensuring high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-[4-(4-hydroxy-3-iodo-5-propan-2-ylphenoxy)-3,5-diiodophenyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone derivative under specific conditions.
Reduction: The nitro group (if present in intermediates) can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
The major products formed from these reactions include quinone derivatives, amino derivatives, and various substituted phenoxy compounds .
Scientific Research Applications
2-Amino-3-[4-(4-hydroxy-3-iodo-5-propan-2-ylphenoxy)-3,5-diiodophenyl]propanoic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals
Mechanism of Action
The mechanism of action of 2-Amino-3-[4-(4-hydroxy-3-iodo-5-propan-2-ylphenoxy)-3,5-diiodophenyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The iodine atoms and phenoxy group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The compound’s structure allows it to interact with multiple sites, enhancing its efficacy in various applications .
Comparison with Similar Compounds
Similar Compounds
2-Iodo-L-tyrosine: Similar in structure but lacks the additional iodine atoms and propan-2-yl group.
4-Hydroxy-3-iodophenylacetic acid: Contains a similar phenolic structure but differs in the side chain composition.
3-Iodo-4-hydroxyacetophenone: Shares the phenolic and iodine components but has a different functional group arrangement
Uniqueness
2-Amino-3-[4-(4-hydroxy-3-iodo-5-propan-2-ylphenoxy)-3,5-diiodophenyl]propanoic acid is unique due to its multiple iodine atoms and the presence of both phenoxy and amino acid moieties. This combination provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
62901-32-0 |
|---|---|
Molecular Formula |
C18H18I3NO4 |
Molecular Weight |
693.1 g/mol |
IUPAC Name |
(2S)-2-amino-3-[4-(4-hydroxy-3-iodo-5-propan-2-ylphenoxy)-3,5-diiodophenyl]propanoic acid |
InChI |
InChI=1S/C18H18I3NO4/c1-8(2)11-6-10(7-12(19)16(11)23)26-17-13(20)3-9(4-14(17)21)5-15(22)18(24)25/h3-4,6-8,15,23H,5,22H2,1-2H3,(H,24,25)/t15-/m0/s1 |
InChI Key |
GFBWHKKOEFXNAN-HNNXBMFYSA-N |
SMILES |
CC(C)C1=C(C(=CC(=C1)OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)O |
Isomeric SMILES |
CC(C)C1=C(C(=CC(=C1)OC2=C(C=C(C=C2I)C[C@@H](C(=O)O)N)I)I)O |
Canonical SMILES |
CC(C)C1=C(C(=CC(=C1)OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)O |
Synonyms |
3'-isopropyl-3,5,5'-triiodo-L-thyronine 3'-isopropyl-3,5,5'-triiodothyronine 3'-isopropyl-3,5,5'-triiodothyronine, (L)-isomer 3'-isopropyl-T3 iPrT3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



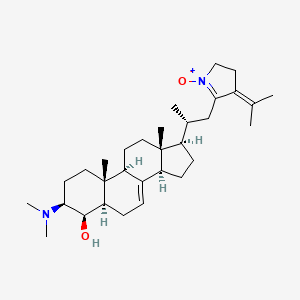

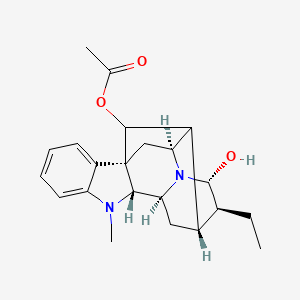
![1-{2-Fluoro-4-[(5-Methyl-5h-Pyrrolo[3,2-D]pyrimidin-4-Yl)oxy]phenyl}-3-[3-(Trifluoromethyl)phenyl]urea](/img/structure/B1257023.png)


![(2R)-2-amino-N-[(2S)-1-[[(3S,6S,12R,15S,18R,21S,24S,27S,28S)-6-[(1S)-2-amino-1-hydroxy-2-oxoethyl]-15-[(2R)-butan-2-yl]-18-[3-(diaminomethylideneamino)propyl]-12-[(1R)-1-hydroxyethyl]-3-(hydroxymethyl)-24-[(1S)-1-hydroxy-2-methylpropyl]-21-(2-methylpropyl)-2,5,8,11,14,17,20,23,26-nonaoxo-28-phenyl-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-27-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide](/img/structure/B1257027.png)
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate](/img/structure/B1257032.png)
